3-Amino-3-(3-chloropyridin-4-YL)propanoic acid
Description
3-Amino-3-(3-chloropyridin-4-yl)propanoic acid is a β-amino acid derivative featuring a 3-chloropyridin-4-yl substituent. β-Amino acids are pharmacologically significant due to their enhanced metabolic stability and structural versatility compared to α-amino acids . This compound serves as a precursor for synthesizing bioactive molecules, including enzyme inhibitors or antimicrobial agents, though specific applications require further investigation.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13) |
InChI Key |
QRLZNGAGKSMQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-3-(3-chloropyridin-4-YL)propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product.
Chemical Reactions Analysis
3-Amino-3-(3-chloropyridin-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amino and chloropyridine groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Amino-3-(3-chloropyridin-4-YL)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and chloropyridine groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogs with Pyridine Substituents
- 3-Amino-3-(pyridin-4-yl)propanoic Acid: This analog lacks the chlorine substituent on the pyridine ring. Its synthesis involves 3-(pyridin-4-yl)acrylic acid as an intermediate, followed by amination .
- (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid: A positional isomer with the amino group at the 2-position of the propanoic acid chain and a pyridin-3-yl substituent. It has a molecular weight of 166.18 g/mol and exists as a white-to-off-white powder with ≥98.5% purity . The altered substitution pattern may affect stereoselective interactions with biological targets, such as receptors or transporters.
2.2. Halogenated Derivatives
- Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate: This ester derivative contains a fluorine atom at the 5-position of the pyridine ring and a methyl ester group.
2.3. Sulfonamide-Functionalized Derivatives
- 3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid: This compound features a sulfamoylphenyl group attached to the amino moiety. The sulfonamide group enhances hydrogen-bonding capacity, which may improve solubility in aqueous environments and interactions with enzymes like carbonic anhydrase . In contrast, the target compound’s chloropyridine group prioritizes hydrophobic interactions.
2.4. Isoquinoline-Based Analogs
- (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid: This derivative incorporates a bulky dihydroisoquinoline substituent, which may hinder rotational freedom and reduce metabolic clearance. Such structural complexity could enhance selectivity for specific targets but may also limit solubility .
Key Research Findings
- Synthetic Pathways : The chlorinated derivative likely requires halogenation steps during synthesis, as seen in intermediates like 3-(pyridin-4-yl)acrylic acid .
- Biological Activity : Chlorine and fluorine substituents enhance target affinity but may reduce aqueous solubility. Sulfonamide groups improve solubility but require specific pH conditions for optimal activity .
- Chirality: The (R)-configuration in 2-amino-3-(pyridin-3-yl)propanoic acid highlights the importance of stereochemistry in biological interactions, suggesting similar considerations for the chlorinated analog .
Biological Activity
3-Amino-3-(3-chloropyridin-4-YL)propanoic acid, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features, which include an amino group and a chloropyridine moiety. This compound has been the subject of various studies aimed at elucidating its biological activities, particularly in relation to enzyme interactions, neurological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.63 g/mol. The presence of the chloropyridine ring enhances its reactivity and biological activity, making it relevant in various pharmacological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloropyridine moiety may participate in π-π interactions or hydrophobic interactions. These interactions modulate the activity of target molecules, leading to desired biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : It has been shown to interact with various enzymes, potentially influencing metabolic pathways and signaling processes.
- Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests that it may modulate excitatory neurotransmission, making it a candidate for treating neurological disorders such as depression or anxiety.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific pathogens, although detailed investigations are required to establish its efficacy .
Enzyme Interaction Studies
A study demonstrated that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This was evidenced by kinetic assays showing increased Km values in the presence of the compound, indicating its role in modulating enzyme activity.
Neuropharmacological Research
In a series of experiments aimed at understanding its effects on neurotransmission, researchers found that this compound could enhance synaptic transmission in neuronal cultures. Electrophysiological recordings indicated increased excitatory postsynaptic currents (EPSCs), suggesting its potential as a neuroactive agent.
Antimicrobial Activity
In evaluating its antimicrobial properties, this compound showed selective inhibition against Chlamydia trachomatis without affecting host cell viability. This selectivity highlights its potential as a lead compound for developing targeted therapies against specific bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloropyridine | Structure | Simpler analog lacking amino and propanoic acid groups |
| 2-Chloropyridine | Structure | Different substitution pattern affecting reactivity |
| 4-Chloropyridine | Structure | Chlorine atom in a different position influences properties |
The unique combination of the amino group and the chloropyridine moiety in this compound allows for diverse chemical reactivity and potential biological activity not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
